3,4-Cyclohexenoesculetin beta-D-galactopyranoside

Description

BenchChem offers high-quality 3,4-Cyclohexenoesculetin beta-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Cyclohexenoesculetin beta-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

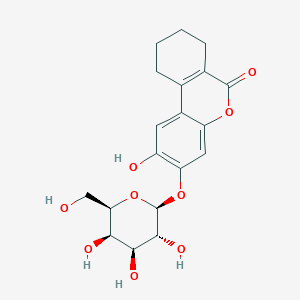

2-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c20-7-14-15(22)16(23)17(24)19(28-14)27-13-6-12-10(5-11(13)21)8-3-1-2-4-9(8)18(25)26-12/h5-6,14-17,19-24H,1-4,7H2/t14-,15+,16+,17-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJJDRXZHJRVGA-DIKXUDHVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OC4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182805-65-8 |

Source

|

| Record name | 182805-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-Gal: A High-Contrast, Autoclavable Substrate for β-Galactosidase Detection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Blue—A Paradigm Shift in Colony Selection

For decades, the blue-white screen, utilizing the chromogenic substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), has been a cornerstone of molecular cloning.[1][2] This technique allows for the visual identification of bacterial colonies containing recombinant plasmids. The methodology is based on the principle of α-complementation of the β-galactosidase enzyme.[2][3] Disruption of the lacZα gene by a cloned DNA insert leads to a non-functional enzyme, resulting in white colonies, while non-recombinant colonies with a functional enzyme hydrolyze X-Gal to produce a characteristic blue pigment.

However, the traditional blue-white screening method is not without its limitations. X-Gal is notoriously insoluble in water, necessitating the use of hazardous organic solvents like dimethylformamide (DMF) for stock solution preparation.[1] Furthermore, X-Gal is heat-labile and cannot be autoclaved with the growth medium, adding an extra step to media preparation and introducing potential for contamination.[4] The resulting blue color can sometimes be faint or develop slowly, requiring extended incubation periods, and the contrast between blue and white colonies can be suboptimal for automated colony picking systems.[4][5]

This guide delves into a superior alternative: S-Gal (3,4-cyclohexenoesculetin-β-D-galactopyranoside). S-Gal is a patented, autoclavable chromogenic substrate for β-galactosidase that addresses many of the shortcomings of X-Gal.[6][7] In the presence of ferric ions (Fe³⁺), the enzymatic cleavage of S-Gal by β-galactosidase results in the formation of an intense black precipitate, offering a stark and easily distinguishable contrast for the selection of recombinant clones.[5][6] This "black-white" screening system provides enhanced sensitivity, convenience, and stability, making it a powerful tool for modern molecular biology workflows.[1]

The Chemistry of Contrast: Mechanism of S-Gal Action

The distinct advantage of S-Gal lies in its unique chemical structure and reaction mechanism. β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond in S-Gal, releasing galactose and an aglycone, 3,4-cyclohexenoesculetin.[1][8] This hydrolyzed aglycone then chelates with ferric ions (Fe³⁺), which are supplied in the medium as ferric ammonium citrate, to form a black, insoluble precipitate.[6][7]

This two-step reaction is what provides the high-contrast black color to colonies expressing a functional β-galactosidase. In contrast, colonies with a disrupted lacZα gene (due to a successful DNA insert) do not produce a functional enzyme, S-Gal remains uncleaved, and the colonies appear white or unstained against the darker background of the medium.[6]

Below is a diagram illustrating the enzymatic action of β-galactosidase on S-Gal and the subsequent formation of the black precipitate.

Caption: A typical workflow for black-white screening using S-Gal.

Conclusion: A Clearer Choice for Genetic Screening

S-Gal represents a significant advancement in the chromogenic detection of β-galactosidase activity. Its superior chemical and physical properties, most notably its autoclavability and the high-contrast black precipitate it forms, offer tangible benefits in terms of convenience, efficiency, and accuracy in molecular cloning workflows. [1][5][6]For researchers and drug development professionals, the adoption of S-Gal can lead to faster and more reliable identification of recombinant clones, ultimately accelerating the pace of discovery. The enhanced contrast is particularly beneficial for high-throughput applications and automated colony selection systems. [5][6]As the demands for speed and precision in molecular biology continue to grow, S-Gal stands out as the logical and scientifically sound successor to X-Gal for black-white screening.

References

Sources

- 1. S-Gal: an autoclavable dye for color selection of cloned DNA inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blue–white screen - Wikipedia [en.wikipedia.org]

- 3. Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uni-onward.com.tw [uni-onward.com.tw]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. S-Gal reagent for selection of recombinant bacterial clones 182805-65-8 [sigmaaldrich.com]

- 8. S-Gal®, A Novel 1H MRI Reporter for β-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-Gal: Properties and Protocols

This guide provides a comprehensive overview of 3,4-cyclohexenoesculetin-β-D-galactopyranoside (S-Gal), a chromogenic substrate for β-galactosidase. It is designed for researchers, scientists, and professionals in drug development, offering in-depth information on its physical and chemical properties, mechanism of action, and practical applications in molecular biology.

Introduction: The Advent of a Superior Chromogenic Substrate

In the landscape of molecular cloning, the visual screening of recombinant bacterial colonies is a cornerstone technique. For decades, X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactoside) has been the primary substrate for the blue-white screening method. However, the emergence of S-Gal has offered a superior alternative, providing enhanced contrast, convenience, and efficiency. S-Gal, upon enzymatic cleavage by β-galactosidase, produces a distinct, insoluble black precipitate, facilitating easier and earlier identification of non-recombinant colonies.[1][2] This guide delves into the core scientific principles of S-Gal, its distinct advantages, and detailed protocols for its effective implementation.

Core Properties of S-Gal

A thorough understanding of the physicochemical properties of S-Gal is paramount for its successful application in experimental workflows.

Chemical Properties

S-Gal is a patented, autoclavable, chromogenic substrate for the enzyme β-galactosidase.[1][3] Its utility in molecular genetics is marked by its ability to significantly enhance the contrast between lac+ and lac- colonies compared to the more traditional X-Gal.[3]

-

Structure: S-Gal is a glycoside, specifically a β-D-galactopyranoside derivative of 3,4-cyclohexenoesculetin. The galactose moiety is linked to the aglycone (3,4-cyclohexenoesculetin) via a β-glycosidic bond.

Physical Properties

The physical characteristics of S-Gal contribute to its ease of use and stability in various laboratory settings.

-

Appearance: Off-white to gray or tan powder.[3]

-

Solubility: While a sodium salt version of S-Gal is water-soluble, the standard form is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/ml.[3] This solubility profile allows for the preparation of concentrated stock solutions.

-

Stability: A key advantage of S-Gal is its stability. It is autoclavable and microwavable, which means it can be added directly to the growth medium before sterilization, eliminating the need for post-autoclaving additions and the use of toxic solvents like dimethylformamide (DMF).[2][3][7] Prepared media containing S-Gal is stable for up to two weeks when stored at 4°C and is not sensitive to ambient light.[3][7]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₂O₉ | [4][5][6] |

| Molecular Weight | 394.37 g/mol | [4][5][6] |

| Appearance | Off-white/gray/tan powder | [3] |

| Solubility in DMSO | 50 mg/ml | [3] |

| Storage Temperature | Room temperature (as powder) | [3] |

| Purity (HPLC) | ≥ 95% | [3] |

Mechanism of Action: A Tale of Two Colors

The efficacy of S-Gal as a screening agent lies in its enzymatic interaction with β-galactosidase, an enzyme encoded by the lacZ gene in E. coli.

Enzymatic Cleavage and Precipitation

In the presence of β-galactosidase, the β-glycosidic bond in S-Gal is hydrolyzed. This enzymatic cleavage releases the galactose sugar and the aglycone, 3,4-cyclohexenoesculetin. The released aglycone then chelates with ferric ions (Fe³⁺), which must be added to the medium, to form a black, insoluble precipitate.[1][3] This reaction is the basis for the stark color contrast in screening applications.

Mechanism of S-Gal cleavage and precipitation.

Application in Blue-White (Black-White) Screening

The principle of blue-white screening, or more accurately "black-white" screening with S-Gal, is based on the insertional inactivation of the lacZ gene.[8][9]

-

α-Complementation: The screening system utilizes a bacterial host strain with a deletion mutation in the lacZ gene (lacZΔM15) and a plasmid vector carrying the missing portion of the gene (lacZα). When the plasmid is present in the host, the two non-functional peptides complement each other to form a functional β-galactosidase enzyme.[10][11]

-

Insertional Inactivation: The plasmid's multiple cloning site (MCS) is located within the lacZα sequence. When a foreign DNA fragment is successfully ligated into the MCS, it disrupts the lacZα gene.[8][12]

-

Colony Color Differentiation:

-

Non-Recombinant Colonies (Black): Bacteria transformed with a non-recombinant plasmid (no DNA insert) will have an intact lacZα gene, produce functional β-galactosidase, cleave S-Gal, and form black colonies.[1]

-

Recombinant Colonies (White): Bacteria transformed with a recombinant plasmid (with a DNA insert) will have a disrupted lacZα gene, will not produce functional β-galactosidase, and will therefore form white colonies.[2]

-

Workflow for black-white colony screening with S-Gal.

Experimental Protocol: Screening with S-Gal

This protocol provides a step-by-step methodology for utilizing S-Gal in a typical bacterial cloning workflow.

Materials

-

S-Gal powder

-

Ferric Ammonium Citrate (FAC)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

LB Agar or preferred bacterial growth medium

-

Appropriate antibiotic

-

Transformed bacterial cells

Step-by-Step Methodology

-

Media Preparation (Autoclavable Method):

-

For 1 liter of LB agar, add the standard components (tryptone, yeast extract, NaCl, agar).

-

Add 300 mg of S-Gal powder directly to the flask.[3]

-

Add 500 mg of Ferric Ammonium Citrate. The iron(III) ion is essential for color development.[1][3]

-

Add the appropriate amount of IPTG (e.g., for a final concentration of 0.1 mM).

-

Add the appropriate antibiotic.

-

Add deionized water to a final volume of 1 liter.

-

Autoclave according to standard procedures. The medium will have a moderately dark appearance due to the FAC.[3]

-

Pour plates and allow them to solidify. Store at 4°C for up to two weeks.[3]

-

-

Plating of Transformed Cells:

-

Spread the transformed bacterial cells onto the prepared S-Gal/IPTG/antibiotic plates.

-

Incubate the plates overnight (16-24 hours) at 37°C.

-

-

Result Interpretation:

-

Observe the plates for colony growth and color.

-

White colonies are indicative of successful DNA insertion (recombinant).

-

Black colonies indicate the absence of a DNA insert (non-recombinant).

-

Pick white colonies for further cultivation and analysis. The contrast provided by S-Gal allows for earlier detection of stained colonies compared to X-Gal.[2][7]

-

Field-Proven Insights: The S-Gal Advantage

The transition from X-Gal to S-Gal is supported by several key performance benefits observed in research settings.

-

Enhanced Contrast: The black precipitate formed from S-Gal provides a much sharper contrast against the off-white background of bacterial colonies and the dark medium, making the identification of positive (white) clones unequivocal.[3][7] This is particularly advantageous for automated colony picking systems.[7]

-

Convenience and Safety: The autoclavable nature of S-Gal simplifies media preparation and eliminates the need to handle toxic solvents like DMF, which is required to dissolve X-Gal.[2][3]

-

Faster and Clearer Results: Black colonies are often distinguishable earlier than the blue colonies formed with X-Gal, reducing incubation times.[2] The precipitate is also less prone to diffusion, resulting in more defined colony margins.

Conclusion

S-Gal stands out as a robust and efficient chromogenic substrate for β-galactosidase-based screening. Its superior physical and chemical properties, particularly its stability and the high-contrast precipitate it forms, offer significant advantages in convenience, speed, and accuracy over traditional methods. By integrating S-Gal into their workflows, researchers can streamline the process of identifying recombinant clones, thereby accelerating the pace of discovery in molecular biology and drug development.

References

-

A fast and sensitive alternative for β-galactosidase detection in mouse embryos. National Institutes of Health (NIH).[Link]

-

S-Gal, reagent for selection of recombinant bacterial clones. Scientific Laboratory Supplies.[Link]

-

An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos. PubMed Central.[Link]

-

S-Gal: An Autoclavable Dye for Color Selection of Cloned DNA Inserts. PubMed.[Link]

-

A fast and sensitive alternative for β-galactosidase detection in mouse embryos. Genesis.[Link]

-

Can we substitute X-Gal with normal galactose in DNA cloning media? ResearchGate.[Link]

-

Galactose - Wikipedia. Wikipedia.[Link]

-

Blue–white screen - Wikipedia. Wikipedia.[Link]

-

Conformational Profile of Galactose-α-1,3-Galactose (α-Gal) and Structural Basis of Its Immunological Response. ResearchGate.[Link]

-

Blue white screening. Slideshare.[Link]

-

Blue-White Screening Protocol. Scribd.[Link]

-

S-Gal, a novel 1H MRI reporter for beta-galactosidase. PubMed.[Link]

-

Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. ResearchGate.[Link]

- β-GALACTOSIDASE (LACZ) ASSAY.University of Washington.

-

Galactose-α-1,3-galactose - Wikipedia. Wikipedia.[Link]

-

Describe the mechanism and applications of blue-white screening in the selection of recombinants? Sathee Forum.[Link]

-

Blue/White Screening. Wikidot.[Link]

-

Gallium - Wikipedia. Wikipedia.[Link]

-

Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. PubMed.[Link]

-

X-gal - Wikipedia. Wikipedia.[Link]

-

Gallium | Ga. PubChem.[Link]

-

Gallium. University of Toledo.[Link]

-

Gallium Is A Metal That Melts In Your Hands. Discovery Channel.[Link]

-

Gallium is an elemental metal with a melting point of 85.5 F/29.7 C. Reddit.[Link]

-

Determining the Molecular weight of the purified β-galactosidase enzyme. ResearchGate.[Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. S-Gal: an autoclavable dye for color selection of cloned DNA inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3,4-Cyclohexenoesculetin beta-D-galactopyranoside [cymitquimica.com]

- 7. uni-onward.com.tw [uni-onward.com.tw]

- 8. Blue–white screen - Wikipedia [en.wikipedia.org]

- 9. Describe the mechanism and applications of blue-white screening in the selection of recombinants ? | Sathee Forum [forum.prutor.ai]

- 10. Blue/White Screening - Biology 305 Laboratory [bio305lab.wikidot.com]

- 11. Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]

Methodological & Application

A Modern Chromogenic Substrate for High-Contrast, High-Efficiency Clonal Selection

An Application Guide to S-Gal® Technology in Bacterial Selection

Abstract

The identification of successful recombinant clones is a critical bottleneck in molecular cloning workflows. For decades, blue-white screening using X-gal has been the standard, but it is not without its limitations, including the use of hazardous solvents and sometimes ambiguous color differentiation. This guide introduces S-Gal® (3,4-cyclohexenoesculetin-β-D-galactopyranoside), a patented, advanced chromogenic substrate for β-galactosidase that overcomes the primary drawbacks of X-gal. Through the formation of a distinct black precipitate, S-Gal provides unparalleled contrast for the unambiguous identification of recombinant bacterial colonies. This application note provides a deep dive into the biochemical mechanism of S-Gal, its practical advantages, and detailed, field-proven protocols for its seamless integration into modern molecular biology laboratories.

The Principle: Evolving from Blue-White to Black-White Screening

The foundation of S-Gal technology lies in the well-established principle of α-complementation of the β-galactosidase enzyme, a cornerstone of molecular cloning.[1][2][3] Many common cloning vectors (e.g., pUC series) contain the lacZα gene fragment, which includes a multiple cloning site (MCS).[2][4] When transformed into a suitable E. coli host strain expressing the omega fragment of β-galactosidase, the two non-functional peptides complement each other to form a functional enzyme.[2]

The process, induced by Isopropyl β-D-1-thiogalactopyranoside (IPTG), allows the bacteria to metabolize a chromogenic substrate.[5]

-

Non-Recombinant Plasmids: The lacZα gene remains intact. A functional β-galactosidase is produced, which cleaves the chromogenic substrate, resulting in a colored colony.

-

Recombinant Plasmids: A foreign DNA fragment is successfully ligated into the MCS, disrupting the lacZα reading frame. A non-functional LacZα peptide is produced, α-complementation fails, and the colonies remain uncolored (white).[2][6]

While traditional screening uses X-gal to produce blue colonies, S-Gal elevates this process by producing intensely black colonies, offering superior clarity and efficiency.[7]

The S-Gal Mechanism: A Chelation-Based Color Reaction

The superiority of S-Gal stems from its unique biochemical pathway following enzymatic cleavage. Unlike X-gal, which forms a blue dimer upon hydrolysis, the action of β-galactosidase on S-Gal initiates a two-step reaction that results in a starkly contrasted black precipitate.

-

Enzymatic Cleavage: β-galactosidase hydrolyzes the glycosidic bond in the S-Gal molecule (3,4-cyclohexenoesculetin-β-D-galactopyranoside).[8]

-

Chelation: The resulting 3,4-cyclohexenoesculetin product chelates with ferric ions (Fe³⁺), which are supplied in the media as a salt (e.g., ferric ammonium citrate), to form a black, insoluble precipitate.

This chelation-driven mechanism ensures that the color is dense, non-diffusible, and localized entirely within the colony, providing exceptional contrast against the white recombinant colonies and the agar background.[7]

Caption: Biochemical pathways for S-Gal and X-gal color formation.

Core Advantages of S-Gal Over X-gal

The unique properties of S-Gal translate into significant practical benefits for researchers, enhancing both the convenience and reliability of the screening process.

-

Unmatched Convenience and Safety : The most significant advantage of S-Gal is its stability. It is both autoclavable and microwavable , allowing it to be dry-blended directly into the agar medium before sterilization.[7][8] This completely eliminates the need to prepare stock solutions in hazardous organic solvents like N,N-dimethylformamide (DMF), which is required for the water-insoluble X-gal.[8][9]

-

Superior Contrast and Clarity : The intense black color of non-recombinant colonies provides a definitive contrast against white recombinant colonies.[7] This high contrast is especially advantageous for automated colony picking and imaging systems, where the subtle color differences in blue-white screens can lead to errors. Detection of unstained colonies over the background is enhanced by as much as 25% compared to X-gal.[8]

-

Enhanced Stability : S-Gal is not sensitive to ambient light, removing the need for light-protective storage of stock solutions and prepared plates.[7] Prepared S-Gal/LB agar plates are stable for weeks when stored at 4°C.[7]

-

Faster and Clearer Results : The black colonies produced with S-Gal can become visible as early as 14 hours post-incubation, often appearing earlier than the blue color from X-gal.[7][8] This can shorten the time from plating to picking positive clones.

Data Presentation: S-Gal vs. X-gal Comparative Analysis

| Feature | S-Gal | X-gal | Rationale & Impact |

| Colony Color (Lac+) | Intense Black | Blue | Black provides higher contrast against white (Lac-) colonies and agar background, simplifying identification.[7] |

| Substrate Form | Powder | Crystalline Powder | S-Gal is designed for direct addition to media. |

| Solvent Required | None (Water Soluble) | DMF or DMSO (toxic)[8][9] | Eliminates handling of hazardous solvents, improving lab safety and simplifying media preparation. |

| Autoclavable | Yes[7][8] | No | S-Gal can be added to media before autoclaving, ensuring sterility and even distribution. X-gal must be added post-autoclaving. |

| Light Sensitivity | No[7] | Yes (in solution)[9][10] | Simplifies storage and handling; no need to protect plates or solutions from light. |

| Time to Detection | As early as 14 hours[7] | Typically 16-24 hours | Potentially faster workflow from plating to colony selection. |

| Suitability for Automation | Excellent | Good to Fair | High-contrast black colonies are ideal for accurate detection by automated imaging and picking systems.[7][8] |

Experimental Protocols

Protocol 1: Preparation of S-Gal Black-White Screening Plates

This protocol leverages the autoclavable nature of S-Gal for a streamlined and safe media preparation workflow. This method ensures an even distribution of all components.

Materials:

-

LB Agar powder

-

S-Gal® powder

-

Ferric Ammonium Citrate (sold with or separately from S-Gal)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Appropriate antibiotic (e.g., Ampicillin, Kanamycin)

-

Deionized water

-

Autoclave-safe flask or bottle (2x the final volume)

Step-by-Step Methodology:

-

Combine Dry Ingredients: For 1 liter of medium, combine the LB Agar powder (as per manufacturer's instructions, typically 35-40 g), 300 mg of S-Gal®, and 500 mg of Ferric Ammonium Citrate in a 2 L flask.

-

Causality Note: Adding the components before the water prevents clumping and ensures a homogenous mixture.

-

-

Add Water & Mix: Add 1 L of deionized water to the flask. Swirl thoroughly to dissolve the components. A magnetic stir bar can aid in this process.

-

Autoclave: Cap the flask loosely and autoclave on a standard liquid cycle (e.g., 121°C for 20 minutes).

-

Cool the Medium: After autoclaving, allow the medium to cool in a 55°C water bath. The flask should be cool enough to hold comfortably with your hands.

-

Causality Note: Cooling is critical to prevent the degradation of heat-sensitive antibiotics and IPTG, which are added next.

-

-

Add Supplements: Aseptically add the appropriate antibiotic to its final working concentration (e.g., 100 µg/mL for ampicillin). Add IPTG to a final concentration of 0.1 mM to 1 mM.

-

Pour Plates: Gently swirl the flask to mix the supplements without creating air bubbles. Pour approximately 20-25 mL of the medium into sterile 100 mm petri dishes.

-

Solidify and Store: Allow the plates to solidify at room temperature. For long-term storage, place the plates in a sealed bag at 4°C.

Protocol 2: Transformation, Plating, and Colony Selection

This workflow outlines the process from cell transformation to the final identification of recombinant clones on S-Gal plates.

Caption: Experimental workflow for bacterial selection using S-Gal.

Step-by-Step Methodology:

-

Transformation: Transform your ligation reaction into a suitable competent E. coli strain (e.g., DH5α, JM109) using your laboratory's standard heat shock or electroporation protocol.[4]

-

Recovery: Following transformation, add 800-900 µL of SOC medium and incubate the cells at 37°C for 1 hour with gentle shaking. This allows for the expression of the antibiotic resistance gene.

-

Plating: Plate 50-200 µL of the recovered cell culture onto the pre-warmed S-Gal screening plates prepared in Protocol 1. Spread evenly using a sterile spreader.

-

Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

-

Colony Interpretation & Selection:

-

Black Colonies: These colonies contain non-recombinant plasmids (vector only) and are producing functional β-galactosidase.

-

White Colonies: These colonies are presumptive recombinant clones. The inserted DNA has disrupted the lacZα gene, preventing the formation of a functional enzyme.

-

Satellite Colonies: Be aware of small colonies that may grow around large, resistant colonies. These are often not true transformants and should be avoided.

-

-

Verification: Pick several well-isolated white colonies for downstream verification, such as plasmid miniprep, restriction digest analysis, and DNA sequencing, to confirm the presence and orientation of the insert.

References

-

Heuermann, K., & Cosgrove, J. (2001). S-Gal: an autoclavable dye for color selection of cloned DNA inserts. BioTechniques, 30(5), 1142-7. Available at: [Link]

-

ResearchGate. (2015). Any advice on X-gal blue white screening? Forum Discussion. Available at: [Link]

-

García-García, F., et al. (2012). A fast and sensitive alternative for β-galactosidase detection in mouse embryos. Development, 139(23), 4484-4490. Available at: [Link]

-

García-García, F., et al. (2012). A fast and sensitive alternative for β-galactosidase detection in mouse embryos. Development, 139(23), 4484-4490. Available at: [Link]

-

Li, H., et al. (2017). An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos. PLoS One, 12(5), e0177237. Available at: [Link]

-

Green, M. R., & Sambrook, J. (2019). Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. Cold Spring Harbor Protocols. Available at: [Link]

-

Green, M. R., & Sambrook, J. (2019). Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. Cold Spring Harbor Protocols. Available at: [Link]

-

Green, M. R., & Sambrook, J. (2019). Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). Can we substitute X-Gal with normal galactose in DNA cloning media? Forum Discussion. Available at: [Link]

-

Wikipedia. (n.d.). Blue–white screen. Available at: [Link]

-

Reddit. (2023). Question about blue-white screening (undergrad noob). r/labrats. Available at: [Link]

-

Bioline. (n.d.). X-GAL Product Information. Available at: [Link]

-

Lane, C. (2015). X-gal Stock Preparation. Benchling. Available at: [Link]

Sources

- 1. Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. | Semantic Scholar [semanticscholar.org]

- 2. Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blue–white screen - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. コロニー選択のための青/白スクリーニングとそのプロトコル [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. uni-onward.com.tw [uni-onward.com.tw]

- 8. S-Gal: an autoclavable dye for color selection of cloned DNA inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioline.com [bioline.com]

- 10. Protocols · Benchling [benchling.com]

S-Gal: A High-Contrast Alternative for Blue-White Screening in Molecular Cloning

Introduction: Beyond the Blue—Advancing Clonal Selection

Blue-white screening is a cornerstone technique in molecular biology, enabling the rapid visual identification of recombinant bacterial colonies.[1] This process has traditionally relied on the chromogenic substrate X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which, upon cleavage by β-galactosidase, produces a characteristic blue pigment.[1] However, the practical application of X-Gal is hampered by several limitations, including the need for toxic organic solvents for solubilization, light sensitivity, and often ambiguous color development that can necessitate prolonged incubation at low temperatures for clear differentiation.[2]

This application note introduces S-Gal (3,4-Cyclohexenoesculetin-β-D-galactopyranoside), a superior chromogenic substrate designed to overcome the drawbacks of X-Gal. S-Gal offers a robust, high-contrast black-and-white screening system that enhances the efficiency and reliability of clonal selection.

Mechanism of Action: A Stark Contrast

The principle of S-Gal-based screening mirrors that of traditional blue-white screening, relying on the concept of α-complementation of the β-galactosidase enzyme. In many cloning vectors, a multiple cloning site (MCS) is situated within the lacZα gene. Successful ligation of a DNA insert into the MCS disrupts the reading frame of lacZα, preventing the formation of a functional β-galactosidase enzyme.

Where S-Gal diverges and excels is in the nature of its cleavage product. When β-galactosidase hydrolyzes S-Gal, it releases 3,4-Cyclohexenoesculetin. In the presence of ferric ions (Fe³⁺), which are supplied in the growth medium as ferric ammonium citrate, two molecules of the hydrolyzed substrate chelate a single ferric ion. This chelation event results in the formation of a highly insoluble, intense black precipitate.[3] Consequently, colonies expressing a functional β-galactosidase (non-recombinant) will appear black, while colonies containing a plasmid with a disrupted lacZα gene (recombinant) will remain white.

The resulting stark black-on-white contrast is significantly more pronounced than the blue-on-white distinction offered by X-Gal, facilitating easier and earlier identification of recombinant colonies, and is particularly amenable to automated colony picking systems.

Advantages of S-Gal over X-Gal

The unique properties of S-Gal provide several key advantages for researchers:

-

Enhanced Contrast: The black colonies produced with S-Gal offer a clearer and more defined contrast against the white recombinant colonies, reducing ambiguity in selection.

-

Heat Stability: S-Gal is both autoclavable and microwavable, allowing it to be added directly to the agar medium before sterilization. This eliminates the need for post-autoclaving additions and the use of flammable, toxic solvents like dimethylformamide (DMF).

-

Light Insensitivity: Unlike X-Gal, S-Gal is not light-sensitive, meaning that stock solutions and prepared plates do not require protection from light, simplifying handling and storage.

-

Earlier Detection: Black colonies on S-Gal plates can be visualized as early as 14 hours post-incubation, with clear differentiation between black and white colonies typically observable within 16-18 hours.[3]

Quantitative Data Summary

The following table provides the recommended concentrations for the key reagents in S-Gal-based blue-white screening.

| Reagent | Stock Solution Concentration | Final Concentration in Medium |

| S-Gal | 50 mg/mL in DMF or DMSO | 300 µg/mL |

| Ferric Ammonium Citrate | 200 mg/mL in sterile water | 500 µg/mL |

| IPTG | 100 mM in sterile water | 0.1 mM (approx. 24 µg/mL) |

Experimental Protocols

Preparation of Stock Solutions

-

S-Gal Stock Solution (50 mg/mL):

-

Dissolve 500 mg of S-Gal powder in 10 mL of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Vortex until fully dissolved.

-

Store in aliquots at -20°C, protected from light for long-term storage.

-

-

Ferric Ammonium Citrate Stock Solution (200 mg/mL):

-

Dissolve 2 g of ferric ammonium citrate in 10 mL of sterile, deionized water.

-

Mix thoroughly until the powder is completely dissolved. The solution will be dark brown.

-

Filter-sterilize the solution through a 0.22 µm filter.

-

Store at 4°C, protected from light.

-

-

IPTG Stock Solution (100 mM):

-

Dissolve 238 mg of IPTG in 10 mL of sterile, deionized water.

-

Filter-sterilize the solution through a 0.22 µm filter.

-

Store in aliquots at -20°C.

-

Protocol for Preparing S-Gal Agar Plates

This protocol is for the preparation of 1 liter of LB agar medium.

-

To 950 mL of deionized water, add:

-

10 g Tryptone

-

5 g Yeast Extract

-

10 g NaCl

-

15 g Agar

-

-

Add the appropriate antibiotic for your vector.

-

Add 6 mL of the 50 mg/mL S-Gal stock solution.

-

Add 2.5 mL of the 200 mg/mL Ferric Ammonium Citrate stock solution.

-

Add 1 mL of the 100 mM IPTG stock solution.

-

Adjust the final volume to 1 liter with deionized water.

-

Autoclave for 20 minutes at 121°C.

-

Allow the medium to cool to approximately 50-55°C in a water bath.

-

Pour the plates (approximately 25 mL per 100 mm plate) and allow them to solidify at room temperature.

-

Store the plates at 4°C for up to 4 weeks.

Transformation and Colony Screening Workflow

Caption: Workflow for blue-white screening using S-Gal.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| All colonies are white | 1. Ineffective IPTG. 2. Non-functional lacZα gene in the vector. 3. No vector uptake during transformation. | 1. Prepare fresh IPTG solution. 2. Verify the vector sequence. 3. Perform a control transformation with an empty vector; colonies should be black. |

| All colonies are black | 1. Failed ligation of the insert. 2. Vector re-ligated to itself. | 1. Review the ligation protocol, including vector-to-insert ratios. 2. Dephosphorylate the vector prior to ligation to prevent re-ligation. |

| Faint black or grayish colonies | 1. Insufficient incubation time. 2. Low concentration of S-Gal or Ferric Ammonium Citrate. | 1. Increase incubation time. 2. Prepare fresh plates with the recommended concentrations of all components. |

| Satellite colonies (small white colonies around a large black colony) | 1. Antibiotic degradation by the black colony. 2. Over-incubation. | 1. Pick well-isolated white colonies. 2. Reduce incubation time or plate a lower density of cells. |

Conclusion

S-Gal represents a significant advancement in the visual screening of recombinant bacterial clones. Its superior contrast, heat stability, and light insensitivity streamline the cloning workflow, saving researchers time and resources while increasing the accuracy of colony selection. By replacing the traditional blue-white system with the black-and-white screening provided by S-Gal, laboratories can enhance the efficiency and reliability of their molecular cloning experiments.

References

- Heuermann, K., & Cosgrove, J. (2001). S-Gal: an autoclavable dye for color selection of cloned DNA inserts. BioTechniques, 30(5), 1142-1147.

- Rivera-Pérez, J. A., & Magnuson, T. (2012). A fast and sensitive alternative for β-galactosidase detection in mouse embryos. genesis, 50(12), 903–909.

-

Astral Scientific. (n.d.). All you need to know about IPTG. Retrieved from [Link]

-

CrystalsFirst. (n.d.). Optimizing Conditions for Bacterial Expression of Proteins. Retrieved from [Link]

-

USP. (2022). Ferric Ammonium Citrate. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). FERRIC AMMONIUM CITRATE. Retrieved from [Link]

-

Biologicscorp. (n.d.). IPTG Induction Protocol. Retrieved from [Link]

- Xiang, J., Yang, J., & Lin, S. (2017). An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos. PloS one, 12(5), e0177230.

-

USP. (2011). Ferric Ammonium Citrate. Retrieved from [Link]

-

ResearchGate. (2015). Any advice on X-gal blue white screening? Retrieved from [Link]

- Google Patents. (n.d.). CN101704738B - Production method of ammonium ferric citrate.

- S.Univ-dschang. (2026). TV Black And White Screen: Troubleshooting Guide.

Sources

Application Notes & Protocols for 3,4-Cyclohexenoesculetin β-D-galactopyranoside in E. coli Transformation

Introduction: A Paradigm Shift in Recombinant Screening

In the field of molecular cloning, the identification of successful recombinant bacterial colonies is a critical, often rate-limiting step. For decades, blue-white screening using the chromogenic substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactoside) has been the cornerstone of this process.[1][2] This technique relies on the insertional inactivation of the lacZα gene, which encodes the α-peptide of β-galactosidase.[3] While effective, the X-gal system is not without its drawbacks, including the need to dissolve the substrate in hazardous organic solvents, its light and temperature sensitivity, and occasionally ambiguous results with faint blue or satellite colonies.[1][4]

This guide introduces a superior alternative: 3,4-Cyclohexenoesculetin β-D-galactopyranoside , commercially known as S-Gal® .[5] S-Gal is an advanced, autoclavable chromogenic substrate for β-galactosidase that facilitates a robust "black-white" screening method.[1][5] Its application simplifies media preparation, enhances visual contrast, and provides earlier, more definitive results, making it an invaluable tool for researchers in genetics, molecular biology, and drug development.[1][6]

The Scientific Principle: From α-Complementation to Black Precipitate

The screening method is based on the principle of α-complementation of the β-galactosidase enzyme.[2] Many cloning vectors contain the lacZα gene, which encodes a small fragment (the α-peptide) of β-galactosidase. The host E. coli strain (e.g., DH5α, JM109) is engineered to express a mutant, non-functional version of β-galactosidase that lacks this α-peptide.[3]

-

Non-Recombinant Vector: When a vector without a DNA insert is transformed into the host, the lacZα gene is expressed. The resulting α-peptide complements the mutant enzyme in the host cell, forming a functional β-galactosidase.[3]

-

Recombinant Vector: When foreign DNA is successfully ligated into the multiple cloning site (MCS) within the lacZα gene, the gene is disrupted. No functional α-peptide is produced, and therefore, no functional β-galactosidase can be formed.

This is where S-Gal comes into play. In the presence of Isopropyl β-D-1-thiogalactopyranoside (IPTG), a non-metabolizable inducer of the lac operon, functional β-galactosidase will hydrolyze S-Gal.[7] The cleavage product chelates with ferric ions (supplied as ferric ammonium citrate in the medium) to form a distinct, insoluble black precipitate.[5]

-

Black Colonies: Non-recombinant colonies with a functional β-galactosidase will appear black.[5]

-

White Colonies: Recombinant colonies, where the lacZα gene is disrupted, will be unable to hydrolyze S-Gal and will remain white.[1]

The key advantage is the stark contrast and intensity of the black color, which develops earlier and is more easily distinguishable than the blue color from X-gal.[1][6]

Results and Interpretation

After overnight incubation, examine the plates for colony growth.

-

Successful Recombinants: These will appear as distinct, opaque white colonies. The absence of β-galactosidase activity means the S-Gal substrate remains uncleaved. [1]* Non-Recombinants (Background): These will appear as intense black colonies due to the hydrolysis of S-Gal and subsequent chelation with ferric ions. [5]* Controls: A transformation control using an uncut vector should yield almost exclusively black colonies. [3]A negative control plate (no DNA) should have no growth.

The black color provides a high-contrast background, making it exceptionally easy to identify the desired white colonies for downstream applications like plasmid purification and sequencing. The color development is often faster and more stable compared to the blue color from X-gal. [1]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No colonies | - Inefficient competent cells- Antibiotic concentration too high- Inactive plasmid DNA- Failed ligation | - Prepare fresh competent cells or use a high-efficiency commercial stock.- Verify antibiotic concentration.- Run a control transformation with a known active plasmid (e.g., pUC19).- Re-evaluate ligation reaction components and ratios. |

| All colonies are black | - Failed ligation (vector re-ligated to itself)- No DNA insert added- Inactive restriction enzymes | - Optimize vector-to-insert ratio.- Dephosphorylate the vector prior to ligation.- Verify enzyme activity. Run a control transformation of uncut vector to confirm S-Gal/IPTG are working. [3] |

| All colonies are white | - Antibiotic plates are inactive- Contamination | - Prepare fresh antibiotic plates.- Ensure proper sterile technique throughout the procedure. |

| Faint black or grey colonies | - May be true positives with small inserts in-frame- Partial enzyme activity | - While less common than with X-gal, it can occur. [4]Pick well-isolated, truly white colonies for screening. Confirm insert presence with colony PCR or restriction digest. |

References

-

Preparation of chemically competent E. coli cells – Protein Expression and Purification Core Facility. European Molecular Biology Laboratory (EMBL).

-

Heat shock transformation (E.coli) protocol. (2021). Sharebiology.

-

Protocol for bacterial transformation – heat shock method. eCampusOntario Pressbooks.

-

How to Make Competent Cells: Protocols and Tips. (2024). Zymo Research.

-

E. coli Heat Shock Transformation. JoVE.

-

Preparation of chemically competent E. coli cells. (2018). protocols.io.

-

Bacterial Transformation Workflow. Thermo Fisher Scientific - US.

-

Protocol - Bacterial Transformation. (2017). Addgene.

-

Warren, W. J. (2001). S-Gal: an autoclavable dye for color selection of cloned DNA inserts. Biotechniques, 30(5), 1142-7.

-

Preparation of Competent Cells and Transformation with pGEX DNA. Sigma-Aldrich.

-

Preparation of Competent Cells. University of Michigan Medical School.

-

Bacterial Transformation Protocols. Sigma-Aldrich.

-

Any advice on X-gal blue white screening? (2015). ResearchGate.

-

Blue-White Screening & Protocols for Colony Selection. Sigma-Aldrich.

-

Blue–white screen. Wikipedia.

-

(PDF) S-Gal™: An Autoclavable Dye for Color Selection of Cloned DNA Inserts. (2001). ResearchGate.

-

Plasmids 101: Blue-white Screening. (2015). Addgene Blog.

-

S-Gal® reagent for selection of recombinant bacterial clones. Sigma-Aldrich.

-

Transformation of E.coli with pGal™. (2014). EDVOTEK, Inc.

-

All About Differential Media in Gene Cloning - What it is and How it Works. GoldBio.

-

Routine Cloning Using Top10 Competent Cells. Thermo Fisher Scientific - ES.

-

Transformation of E.coli with pGAL™. (2013). Edvotek.com.

-

3,4-Cyclohexenoesculetin beta-D-galactopyranoside. CymitQuimica.

-

James, A. L., Perry, J. D., Ford, M., Armstrong, L., & Gould, F. K. (1996). Evaluation of cyclohexenoesculetin-beta-D-galactoside and 8-hydroxyquinoline-beta-D-galactoside as substrates for the detection of beta-galactosidase. Applied and environmental microbiology, 62(10), 3868–3870.

-

β-Galactosidase. Wikipedia.

Sources

- 1. S-Gal: an autoclavable dye for color selection of cloned DNA inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blue–white screen - Wikipedia [en.wikipedia.org]

- 3. blog.addgene.org [blog.addgene.org]

- 4. researchgate.net [researchgate.net]

- 5. S-Gal® reagent for selection of recombinant bacterial clones | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. β-Galactosidase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for High-Contrast Colony Screening with S-Gal™

Introduction: Advancing Beyond Blue-White Screening

Clonal selection is a cornerstone of molecular biology, enabling the identification of bacterial colonies containing recombinant plasmids. The classic method, blue-white screening, relies on the α-complementation of the β-galactosidase enzyme (encoded by the lacZ gene) and its subsequent hydrolysis of the chromogenic substrate X-Gal to produce a blue precipitate.[1][2] While effective, this technique has known limitations, including the use of hazardous solvents like DMF for X-Gal, potential light sensitivity, and sometimes ambiguous color contrast between blue and white colonies.[3][4]

This guide introduces a superior alternative: S-Gal™ (3,4-cyclohexenoesculetin-β-D-galactopyranoside) , a patented chromogenic substrate that facilitates a robust blue-black/white screening system. When hydrolyzed by β-galactosidase, S-Gal's aglycone portion chelates with ferric ions (Fe³⁺) to produce an intense, insoluble black precipitate.[5][6] This results in starkly contrasted black (non-recombinant) and white (recombinant) colonies, simplifying identification and enhancing suitability for automated colony picking systems.[3][5]

This document provides a comprehensive overview of the S-Gal mechanism, its significant advantages over X-Gal, and detailed protocols for its successful implementation in research and development workflows.

The S-Gal Mechanism: A Chelation-Based Color Reaction

The principle of S-Gal screening is rooted in the same α-complementation system used for X-Gal.[1][2] In a host E. coli strain expressing the omega fragment of β-galactosidase (e.g., DH5α), a plasmid vector carrying the lacZα gene sequence will produce a functional enzyme.

-

Induction: The lactose analog IPTG (Isopropyl β-D-1-thiogalactopyranoside) is added to the medium to induce the expression of the lacZα gene.

-

Enzymatic Cleavage: In non-recombinant clones, where the lacZα gene is intact, the expressed β-galactosidase enzyme hydrolyzes the glycosidic bond of the S-Gal substrate. This releases the galactose moiety and the aglycone, 3,4-cyclohexenoesculetin.[5]

-

Chelation and Precipitation: The released aglycone immediately reacts with ferric ions (Fe³⁺), supplied in the media as Ferric Ammonium Citrate, to form a dark, insoluble black precipitate.[5][6] This precipitate accumulates within the colony, rendering it a distinct black color.

-

Insertional Inactivation: When a DNA insert is successfully ligated into the multiple cloning site within the lacZα gene, the reading frame is disrupted. This prevents the expression of a functional α-peptide, abolishes α-complementation, and results in a non-functional β-galactosidase. Consequently, S-Gal is not hydrolyzed, no precipitate is formed, and the colony remains white.[5]

Caption: Workflow of S-Gal based blue-black/white colony screening.

Key Advantages of the S-Gal System

The unique chemistry of S-Gal provides several tangible benefits over the traditional X-Gal substrate, streamlining workflows and improving data quality.

-

Heat Stability: S-Gal is autoclavable and can be added to agar media before sterilization.[3][5] This eliminates the need to cool the media to ~55°C before adding the substrate, saving time and reducing the risk of contamination.

-

Enhanced Contrast: The black precipitate provides a starker contrast against the white colonies and the pale yellow agar background compared to the blue color from X-Gal.[5] This distinction is particularly valuable for automated colony counting and picking instruments.

-

Solvent-Free Preparation: The sodium salt form of S-Gal is water-soluble, while the standard form can be dry-blended into agar.[6] This completely obviates the need for hazardous organic solvents like N,N-dimethylformamide (DMF), improving laboratory safety.[3][5]

-

Light Insensitivity: Unlike X-Gal, prepared S-Gal plates are not light-sensitive and do not require special storage conditions, leading to more consistent results.[5][6]

-

Faster Results: Black colonies are often distinguishable from unstained colonies at earlier time points compared to X-Gal, potentially shortening incubation times.[3][5]

Comparative Analysis: S-Gal vs. X-Gal

| Feature | S-Gal™ | X-Gal |

| Final Colony Color | Intense Black | Blue |

| Contrast | Very High | Moderate to High |

| Autoclavable | Yes[5] | No |

| Solvent Required | No (can be dry-blended or dissolved in water)[5][6] | Yes (typically DMF or DMSO)[3][7] |

| Light Sensitive | No[5][6] | Yes, can degrade with light exposure[4] |

| Required Additives | Ferric Ammonium Citrate (Fe³⁺ source)[6] | None (relies on spontaneous oxidation)[8] |

| Workflow | Add directly to media before autoclaving | Add to molten agar after cooling |

Detailed Experimental Protocols

This protocol provides a method for preparing agar plates for blue-black screening using S-Gal that can be added prior to autoclaving.

Materials and Reagents

-

S-Gal™ (e.g., Sigma-Aldrich S9811)

-

Ferric Ammonium Citrate (e.g., Sigma-Aldrich F5879)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

LB Agar powder

-

Appropriate antibiotic (e.g., Ampicillin, Kanamycin)

-

Reagent-grade water

-

Competent E. coli cells (strain must support α-complementation, e.g., DH5α, JM109)

-

Vector and insert DNA for ligation

-

Sterile petri dishes and glassware

Protocol 1: Preparation of S-Gal/IPTG/Antibiotic Agar Plates

This method leverages the heat stability of S-Gal for maximum convenience.

-

Prepare Media: For 1 liter of LB agar, weigh out the appropriate amount of LB agar powder as specified by the manufacturer.

-

Add Screening Reagents: To the dry powder, add the following:

-

Add Water & Autoclave: Add 1 liter of reagent-grade water, swirl to mix, and autoclave according to standard procedures (e.g., 121°C for 15-20 minutes).

-

Cool and Add Antibiotic: Allow the autoclaved medium to cool in a 50-55°C water bath. Crucially , wait until the medium is cool enough to touch before adding the heat-sensitive antibiotic to its final working concentration (e.g., 100 µg/mL for ampicillin).

-

Pour Plates: Swirl the medium gently to mix the antibiotic without introducing bubbles. Pour approximately 20-25 mL of the medium into sterile 100 mm petri dishes.

-

Solidify and Store: Allow the plates to solidify completely at room temperature. For best results, store the plates at 4°C for up to two weeks.

Protocol 2: Transformation and Plating

-

Perform Ligation and Transformation: Follow your standard protocol for ligating the DNA insert into the vector and transforming the resulting plasmid into competent E. coli cells.

-

Plate Transformed Cells: After the recovery step (outgrowth) of your transformation protocol, spread an appropriate volume (e.g., 50-200 µL) of the cell suspension onto the prepared S-Gal agar plates.

-

Incubate: Invert the plates and incubate at 37°C for 16-24 hours.[4][7] Color development may be visible as early as 14 hours.[5]

-

Analyze Results:

-

Black Colonies: Non-recombinant clones containing the vector without an insert.

-

White Colonies: Putative recombinant clones containing the vector with the DNA insert.

-

-

Select and Verify: Pick well-isolated white colonies for downstream applications such as plasmid minipreparation, restriction digest analysis, or sequencing to confirm the presence and orientation of the insert.

Interpretation and Troubleshooting

| Observation | Possible Cause(s) | Recommended Action(s) |

| All Colonies are White | 1. Ligation was highly efficient.2. IPTG or S-Gal/Fe³⁺ is inactive or was omitted.3. The lacZα gene on the vector is non-functional. | 1. Proceed with screening white colonies.2. Run a control transformation with the empty (non-ligated) vector; colonies should be black.[4][9]3. Verify the vector sequence and use a fresh stock. |

| All Colonies are Black | 1. Ligation reaction failed; only self-ligated vector is present.2. The insert does not disrupt the lacZα reading frame (e.g., small, in-frame insert). | 1. Troubleshoot the ligation protocol (check ligase, vector/insert ratio, dephosphorylation).2. Screen colonies by PCR or restriction digest; some black colonies may still contain the insert. |

| Faint Color / Poor Contrast | 1. Incubation time is too short.2. Incorrect concentration of S-Gal, Fe³⁺, or IPTG. | 1. Incubate plates for a longer period (up to 24 hours).2. Remake plates ensuring all components are added at the recommended concentrations. |

| No Colonies Growing | 1. Transformation failed.2. Antibiotic concentration is too high or the antibiotic is incorrect.3. Competent cells have low viability. | 1. Review the transformation protocol and include a positive control (e.g., uncut plasmid).2. Verify the correct antibiotic and concentration for your plasmid.3. Use a fresh batch of high-efficiency competent cells. |

References

- Heuermann, K., & Cosgrove, J. (2001). S-Gal™: A Superior Dye to X-gal for Clonal Selection. Sigma-Aldrich.

-

Heuermann, K., & Cosgrove, J. (2001). S-Gal: An Autoclavable Dye for Color Selection of Cloned DNA Inserts. BioTechniques, 30(5), 1142-1147. [Link]

-

M-CSA (Mechanism and Catalytic Site Atlas). Beta-galactosidase. [Link]

-

Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807. [Link]

-

Hopax Fine Chemicals. (2023). The Science Behind X-Gal: Mechanisms and Applications in Biological Research. [Link]

-

ResearchGate. (Discussion). Can we substitute X-Gal with normal galactose in DNA cloning media? [Link]

-

Wikipedia. β-Galactosidase. [Link]

-

Leontieva, O., & Blagosklonny, M. (2022). Senescence-Associated β-Galactosidase Detection in Pathology. Diagnostics, 12(10), 2335. [Link]

-

Science.gov. (Topic). beta-galactosidase specific activity. [Link]

-

Wikipedia. X-gal. [Link]

-

Cold Spring Harbor Protocols. (2015). Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. [Link]

-

Scribd. (Document). Blue-White Screening Protocol. [Link]

-

ResearchGate. (Discussion). Why did my Colony do not grow while perform blue-white screening? [Link]

-

Wang, Y., et al. (2017). An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos. PLoS ONE, 12(5), e0177237. [Link]

-

Molecular Cloning Forums. (2014). Genomic ß-Lactamase? Blue White screening not working. [Link]

-

Protocols.io. (2014). Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates. [Link]

-

Addgene Blog. (2015). Plasmids 101: Blue-white Screening. [Link]

-

Wikipedia. Blue–white screen. [Link]

-

Buck Institute. (Protocol). CAMPISI LAB PROTOCOL FOR DETECTING SENESCENCE-ASSOCIATED B-GALACTOSIDASE (SA-Bgal) ACTIVITY. [Link]

-

Cold Spring Harbor Protocols. (2019). Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. [Link]

Sources

- 1. Screening Bacterial Colonies Using X-Gal and IPTG: -Complementation [molecularcloning.com]

- 2. Blue–white screen - Wikipedia [en.wikipedia.org]

- 3. S-Gal: an autoclavable dye for color selection of cloned DNA inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blog.addgene.org [blog.addgene.org]

- 5. uni-onward.com.tw [uni-onward.com.tw]

- 6. S-Gal sodium salt, for molecular biology Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes: Substituting S-Gal for X-Gal in Cloning Protocols for High-Contrast Colony Selection

Introduction: The Principle of Blue-White and Black-White Screening

For decades, blue-white screening has been a fundamental technique in molecular cloning for the visual identification of recombinant bacterial colonies. This method relies on the principle of α-complementation of the β-galactosidase enzyme.[1][2] Many cloning vectors carry the lacZα gene fragment, which complements a defective lacZω fragment in the host E. coli strain to form a functional β-galactosidase. When a DNA insert is successfully ligated into the multiple cloning site within the lacZα gene, its reading frame is disrupted, a phenomenon known as insertional inactivation. This prevents the formation of a functional enzyme.

The chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) has traditionally been used to visualize this outcome.[3] In the presence of a functional β-galactosidase, X-Gal is hydrolyzed to produce an insoluble blue pigment.[1][3] Consequently, non-recombinant colonies appear blue, while colonies containing the desired plasmid with an insert remain white.[1][2]

This application note details the substitution of X-Gal with a superior chromogenic substrate, 3,4-cyclohexenoesculetin-β-D-galactopyranoside, commonly known as S-Gal.[4][5][6][7] S-Gal offers significant advantages, most notably the formation of a high-contrast black precipitate, leading to what can be termed "black-white screening."[8][9]

The S-Gal Advantage: A Comparative Analysis

S-Gal presents several key improvements over the traditional X-Gal substrate, enhancing both the efficiency and convenience of cloning workflows.

Mechanism of Action and Superior Contrast

Like X-Gal, S-Gal is a substrate for β-galactosidase.[8] The enzymatic cleavage of S-Gal by β-galactosidase releases galactose and 3,4-cyclohexenoesculetin.[8] In the presence of ferric ions (Fe³⁺), which are added to the medium as ferric ammonium citrate, two molecules of the hydrolyzed cyclohexenoesculetin chelate a single ferric ion.[8][9] This chelation results in the formation of an intense, insoluble black precipitate.[8][9] This provides a starker contrast between recombinant (white) and non-recombinant (black) colonies compared to the blue color produced by X-Gal, which can sometimes be ambiguous.[8][9] This enhanced contrast is particularly beneficial for automated colony picking systems.[4][8]

Earlier Detection and Enhanced Stability

Colonies expressing β-galactosidase develop the black color on S-Gal plates earlier than the blue color on X-Gal plates.[4][8] Black colonies can begin to appear as early as 14 hours post-plating.[8] Furthermore, S-Gal exhibits greater stability. Unlike X-Gal, which is heat-labile and must be added to molten agar after it has cooled, S-Gal is autoclavable and can be added to the medium before sterilization.[4][8][9] S-Gal is also not light-sensitive, simplifying plate storage.[8][9]

Simplified Media Preparation

The requirement to dissolve X-Gal in toxic organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a significant drawback.[4][10][11][12] S-Gal's stability allows it to be dry-blended directly with the agar medium and other components before autoclaving, eliminating the need for hazardous solvents and post-autoclaving additions.[4][8]

Data Presentation: S-Gal vs. X-Gal at a Glance

| Feature | S-Gal (3,4-cyclohexenoesculetin-β-D-galactopyranoside) | X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) |

| Product of Hydrolysis | 3,4-cyclohexenoesculetin | 5-bromo-4-chloro-3-hydroxyindole |

| Color of Precipitate | Intense Black[8][9] | Blue[1][3] |

| Required Additive | Ferric Ammonium Citrate[8][9] | None (though often used with an inducer like IPTG) |

| Contrast | High (Black vs. White)[8][9] | Standard (Blue vs. White) |

| Time to Detection | Earlier detection, as early as 14 hours[4][8] | Typically 16-24 hours[8] |

| Autoclavable | Yes[4][8][9] | No[10][11] |

| Light Sensitivity | No[8][9] | Yes, solutions should be protected from light[10][12] |

| Solvent Requirement | Not required for dry-blending | Requires DMF or DMSO for stock solutions[4][10][11][12] |

Experimental Protocols

This section provides a detailed methodology for the preparation of S-Gal agar plates and their use in a standard cloning workflow.

Reagents and Materials

-

LB Agar powder

-

S-Gal (3,4-cyclohexenoesculetin-β-D-galactopyranoside)

-

Ferric Ammonium Citrate

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Appropriate antibiotic

-

Sterile, deionized water

-

Autoclave

-

Sterile petri dishes

-

Transformed E. coli cells

Protocol 1: Preparation of S-Gal/IPTG/Antibiotic LB Agar Plates

This protocol describes the preparation of 1 liter of LB agar medium suitable for black-white screening.

-

Combine Dry Ingredients: In a 2 L flask, combine the following:

-

Add Water: Add 1 L of deionized water to the flask and swirl to mix. The medium will have a dark appearance due to the ferric ammonium citrate.[9]

-

Autoclave: Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

-

Cool the Medium: After autoclaving, allow the medium to cool in a 55°C water bath. This is crucial to prevent heat degradation of the antibiotic and IPTG.

-

Add Supplements: Once the medium has cooled to approximately 55°C, add the following sterile-filtered components:

-

Pour Plates: Gently swirl the flask to ensure thorough mixing of all components. Pour approximately 20-25 mL of the medium into sterile 100 mm petri dishes.

-

Solidify and Store: Allow the plates to solidify at room temperature. For long-term storage, keep the plates at 4°C, protected from dehydration.

Protocol 2: Transformation and Colony Screening

-

Transformation: Perform your standard transformation protocol using a suitable E. coli strain and your ligation reaction.

-

Plating: After the recovery step, plate the transformed cells onto the prepared S-Gal/IPTG/Antibiotic LB agar plates.

-

Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

-

Analysis: Following incubation, visually inspect the plates.

-

Black Colonies: These colonies contain the vector without a DNA insert, thus expressing functional β-galactosidase.

-

White Colonies: These are the putative recombinant colonies, where insertional inactivation has disrupted the lacZα gene.

-

-

Verification: Pick several white colonies for further analysis, such as plasmid minipreparation and restriction digest or sequencing, to confirm the presence and orientation of the insert.

Workflow Visualization

The following diagram illustrates the logical flow of the black-white screening process using S-Gal.

Caption: Workflow of black-white screening using S-Gal.

Conclusion and Best Practices

The substitution of S-Gal for X-Gal in cloning protocols offers a clear and definitive method for identifying recombinant colonies. The resulting high-contrast black precipitate, coupled with earlier colony detection and the convenience of an autoclavable substrate, streamlines the screening process.[4][8][9] This makes S-Gal an excellent choice for both manual and automated cloning workflows, ultimately increasing laboratory efficiency and the reliability of recombinant selection. For optimal results, ensure that the ferric ammonium citrate is fully dissolved in the medium before autoclaving and that the medium is cooled to 55°C before adding heat-sensitive supplements.

References

-

Heuermann, K., & Cosgrove, J. (2001). S-Gal: an autoclavable dye for color selection of cloned DNA inserts. BioTechniques, 30(5), 1142-7. Retrieved from [Link]

-

Alhendi, A. (2018). Can we substitute X-Gal with normal galactose in DNA cloning media? ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2017). An improved method with high sensitivity and low background in detecting low β-galactosidase expression in mouse embryos. PLoS ONE, 12(5), e0177237. Retrieved from [Link]

-

del Valle, A. E., et al. (2012). A fast and sensitive alternative for β-galactosidase detection in mouse embryos. genesis, 50(12), 901-906. Retrieved from [Link]

-

Dale, M. P., et al. (1975). The mechanism of action of β-galactosidase. Effect of aglycone nature and α-deuterium substitution on the hydrolysis of aryl galactosides. Biochemical Journal, 149(3), 715-725. Retrieved from [Link]

-

β-Galactosidase. (n.d.). Wikipedia. Retrieved from [Link]

-

Kiso, T., et al. (2000). Hydrolysis of β-galactosyl ester linkage by β-galactosidases. Bioscience, Biotechnology, and Biochemistry, 64(8), 1702-1706. Retrieved from [Link]

-

Juers, D. H., et al. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807. Retrieved from [Link]

-

del Valle, A. E., et al. (2012). A fast and sensitive alternative for β-galactosidase detection in mouse embryos. genesis, 50(12), 901-906. Retrieved from [Link]

-

Kiso, T., et al. (2000). Hydrolysis of beta-galactosyl ester linkage by beta-galactosidases. Bioscience, Biotechnology, and Biochemistry, 64(8), 1702-6. Retrieved from [Link]

-

X-GAL. (n.d.). Bioline. Retrieved from [Link]

-

Efficient and Rapid Procedure for Blue-White Screening of Recombinant Bacterial Clones. (n.d.). BioTechniques. Retrieved from [Link]

-

Practical activity (2) Blue-white Screening (Teacher's Guide). (n.d.). Hong Kong Examinations and Assessment Authority. Retrieved from [Link]

-

3,4-Cyclohexenoesculetin β-D-galactopyranoside. (n.d.). Orgasynth. Retrieved from [Link]

-

LB Agar Plates. (n.d.). The Open Lab Book. Retrieved from [Link]

-

Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates. (2014). Protocols.io. Retrieved from [Link]

-

Screening Bacterial Colonies Using X-Gal and IPTG: α-Complementation. (n.d.). Cold Spring Harbor Protocols. Retrieved from [Link]

-

FAQs. (n.d.). Tiaris Biosciences. Retrieved from [Link]

-

Zhang, W., et al. (2020). Cloning and Characterization of a New β-Galactosidase from Alteromonas sp. QD01 and Its Potential in Synthesis of Galacto-Oligosaccharides. Marine Drugs, 18(6), 315. Retrieved from [Link]

-

X-gal. (n.d.). Wikipedia. Retrieved from [Link]

-

Herman, R. E., & McKay, L. L. (1986). Cloning and expression of the beta-D-galactosidase gene from Streptococcus thermophilus in Escherichia coli. Applied and Environmental Microbiology, 52(1), 45-50. Retrieved from [Link]

Sources

- 1. 蓝白斑筛选和菌落筛选实验方案 [sigmaaldrich.com]

- 2. Screening Bacterial Colonies Using X-Gal and IPTG: -Complementation [molecularcloning.com]

- 3. X-gal - Wikipedia [en.wikipedia.org]

- 4. S-Gal: an autoclavable dye for color selection of cloned DNA inserts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Cyclohexenoesculetin β-D-galactopyranoside | Orgasynth [orgasynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. uni-onward.com.tw [uni-onward.com.tw]

- 9. S-Gal reagent for selection of recombinant bacterial clones 182805-65-8 [sigmaaldrich.com]

- 10. bioline.com [bioline.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tiarisbiosciences.com [tiarisbiosciences.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates [protocols.io]

The Gratuitous Inducer: A Technical Guide to 3,4-Cyclohexenoesculetin β-D-galactopyranoside for Recombinant Protein Expression

Senior Application Scientist Note: Initial investigations into "3,4-Cyclohexenoesculetin β-D-galactopyranoside" for recombinant protein expression have revealed that this compound, commercially known as S-Gal®, is primarily a chromogenic substrate for β-galactosidase, utilized in the blue-white screening of recombinant bacterial colonies. It provides a distinct black color in positive clones, offering a high-contrast alternative to X-gal. However, it is not employed as an inducing agent for protein expression.

To comprehensively address the core requirement of providing a detailed technical guide on inducing recombinant protein expression using a β-D-galactopyranoside derivative, this document will focus on the industry-standard gratuitous inducer, Isopropyl β-D-1-thiogalactopyranoside (IPTG) . IPTG is a molecular mimic of allolactose, the natural inducer of the lac operon, and is widely used to control the expression of recombinant proteins in various host systems, most notably Escherichia coli.[1] This guide will provide the in-depth technical details, protocols, and theoretical background necessary for researchers, scientists, and drug development professionals to effectively utilize IPTG-inducible expression systems.

Introduction to Inducible Protein Expression and the Role of IPTG

Recombinant protein production is a cornerstone of modern biotechnology, enabling the large-scale synthesis of therapeutic proteins, enzymes, and antigens.[2][3] Inducible expression systems are favored because they separate the growth phase of the host organism from the protein production phase. This is critical for expressing proteins that may be toxic to the host, preventing evolutionary pressure against the expression plasmid and ensuring maximal biomass before the metabolic load of protein synthesis is applied.

The lac operon system is a classic and powerful example of an inducible system. In the absence of an inducer, the lac repressor protein (lacI) binds to the operator region of the operon, physically blocking transcription by RNA polymerase. IPTG, as a gratuitous inducer, functions by binding to the lac repressor and causing a conformational change that prevents it from binding to the operator.[1][4] This allows for the transcription of the gene of interest, which has been cloned downstream of the lac operator. A key advantage of IPTG is that it is not metabolized by E. coli, ensuring that its concentration remains stable throughout the induction period.[1]

Mechanism of IPTG-Mediated Induction

The molecular mechanism of IPTG induction is a well-characterized allosteric interaction. The following diagram illustrates the key steps in this regulatory pathway.

Sources

S-Gal Staining in Yeast Two-Hybrid Screening: A Detailed Guide to Visualizing Protein-Protein Interactions

Introduction: The Power of Visual Confirmation in Yeast Two-Hybrid Systems

The Yeast Two-Hybrid (Y2H) system remains a cornerstone of molecular biology, enabling researchers to uncover novel protein-protein interactions (PPIs) and delineate complex cellular pathways.[1][2][3] The foundational principle of Y2H lies in the modular nature of transcription factors, which typically possess a DNA-binding domain (BD) and a transcriptional activation domain (AD).[2][3] In a typical Y2H setup, a "bait" protein is fused to the BD, and a "prey" protein (or a library of proteins) is fused to the AD.[2][4] A productive interaction between the bait and prey brings the BD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of one or more reporter genes.[2][4]

While auxotrophic markers like HIS3 and LEU2 provide a primary selection for interacting partners, the inclusion of a chromogenic reporter, most commonly lacZ from Escherichia coli, offers a powerful and visually intuitive method for confirming and assessing the strength of these interactions.[1][5][6] The lacZ gene encodes the enzyme β-galactosidase, which can hydrolyze specific substrates to produce a colored product.[5][6] This application note provides a detailed guide to the use of S-Gal® (3,4-Cyclohexenoesculetin-β-D-galactopyranoside), a superior chromogenic substrate for the detection of β-galactosidase activity in Y2H screenings.

The S-Gal Advantage: From Enzymatic Cleavage to a High-Contrast Black Precipitate

Traditionally, X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) has been the go-to substrate for blue-white screening.[7] However, S-Gal presents several key advantages, making it a more robust and convenient choice for Y2H applications.

Mechanism of Action: When β-galactosidase, expressed as a result of a positive PPI, cleaves the glycosidic bond in S-Gal, it releases galactose and 3,4-Cyclohexenoesculetin. In the presence of ferric ions (Fe³⁺), typically supplied as ferric ammonium citrate, the liberated 3,4-Cyclohexenoesculetin chelates the iron to form a distinct, insoluble black precipitate. This reaction provides a stark and easily identifiable signal, with positive colonies appearing as intense black against a lighter background.

Caption: S-Gal enzymatic cleavage and chelation workflow.

Key Benefits of S-Gal:

-